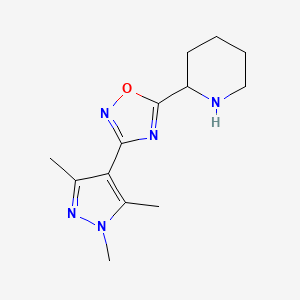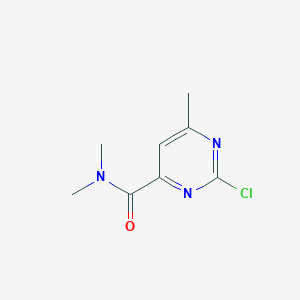
4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(Éthylsulfonyl)-3-(o-tolyl)-1H-pyrazole est un composé organique comprenant un cycle pyrazole substitué par un groupe éthylsulfonyle en position 4 et un groupe o-tolyle en position 3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(Éthylsulfonyl)-3-(o-tolyl)-1H-pyrazole implique généralement les étapes suivantes :
Formation du cycle pyrazole : Cette étape peut être réalisée par réaction de l’hydrazine avec une 1,3-dicétone, formant le noyau pyrazole.
Introduction du groupe éthylsulfonyle : Le groupe éthylsulfonyle peut être introduit par des réactions de sulfonylation utilisant du chlorure d’éthylsulfonyle en présence d’une base telle que la triéthylamine.
Attachement du groupe o-tolyle : Le groupe o-tolyle peut être introduit par une réaction de couplage, telle qu’une réaction de Suzuki, utilisant un dérivé d’acide boronique approprié et un catalyseur au palladium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(Éthylsulfonyl)-3-(o-tolyl)-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe éthylsulfonyle peut être oxydé pour former des dérivés de sulfone.
Réduction : Le cycle pyrazole peut être réduit dans des conditions spécifiques pour former des dérivés dihydropyrazole.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions de substitution électrophile nécessitent généralement des réactifs comme l’acide nitrique pour la nitration ou le brome pour la bromation.
Principaux produits formés
Oxydation : Dérivés de sulfone.
Réduction : Dérivés dihydropyrazole.
Substitution : Dérivés nitro ou halogénés du cycle aromatique.
4. Applications de recherche scientifique
Le 4-(Éthylsulfonyl)-3-(o-tolyl)-1H-pyrazole présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Étudié pour son potentiel en tant qu’intermédiaire pharmaceutique dans la synthèse de médicaments.
Industrie : Utilisé dans le développement de matériaux avancés présentant des propriétés spécifiques, telles que les polymères et les revêtements.
Applications De Recherche Scientifique
4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action du 4-(Éthylsulfonyl)-3-(o-tolyl)-1H-pyrazole dépend de son application spécifique. En chimie médicinale, il peut agir comme inhibiteur d’enzymes ou de récepteurs spécifiques, interagissant avec des cibles moléculaires par le biais de liaisons hydrogène, d’interactions hydrophobes et de forces de van der Waals. Les voies exactes impliquées dépendraient du contexte biologique et de la cible spécifique.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(Méthylsulfonyl)-3-(o-tolyl)-1H-pyrazole : Structure similaire, mais avec un groupe méthylsulfonyle au lieu d’un groupe éthylsulfonyle.
4-(Éthylsulfonyl)-3-(p-tolyl)-1H-pyrazole : Structure similaire, mais avec un groupe p-tolyle au lieu d’un groupe o-tolyle.
4-(Éthylsulfonyl)-3-phényl-1H-pyrazole : Structure similaire, mais avec un groupe phényle au lieu d’un groupe o-tolyle.
Unicité
Le 4-(Éthylsulfonyl)-3-(o-tolyl)-1H-pyrazole est unique en raison de la combinaison spécifique de substituants sur le cycle pyrazole, qui peut influencer sa réactivité chimique et son activité biologique. La présence à la fois du groupe éthylsulfonyle et du groupe o-tolyle peut conférer des propriétés stériques et électroniques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H14N2O2S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
4-ethylsulfonyl-5-(2-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-3-17(15,16)11-8-13-14-12(11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,13,14) |
Clé InChI |
BGUBQVGGSJXESO-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)

![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)
![Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)






![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)


